
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide, also known as PSAM-4, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PSAM-4 is a small molecule that has been synthesized through various methods and has shown promising results in pre-clinical studies.
Mecanismo De Acción
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and regulation. By inhibiting HDACs, N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide can alter gene expression and induce cell death in cancer cells.
Biochemical and Physiological Effects
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide has been shown to have anti-viral properties by inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide in lab experiments is its small molecular size, which allows it to penetrate cell membranes and exert its effects. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide in lab experiments is its potential toxicity at high concentrations, which must be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for research on N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide. One potential direction is the development of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide as a therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy and safety of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide in clinical trials. Another potential direction is the investigation of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, research on the mechanism of action of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide and its effects on various cellular processes could provide valuable insights into the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide has been achieved through several methods, including the reaction of 2-phenylsulfanylacetic acid with phthalic anhydride in the presence of a catalyst. Other methods involve the use of different reagents and conditions to achieve the desired product.
Aplicaciones Científicas De Investigación
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in pre-clinical studies for its anti-inflammatory, anti-tumor, and anti-viral properties. Studies have also shown that N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Propiedades
Nombre del producto |
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide |
|---|---|
Fórmula molecular |
C22H16N2O3S |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C22H16N2O3S/c25-19(14-28-16-10-5-2-6-11-16)23-18-13-7-12-17-20(18)22(27)24(21(17)26)15-8-3-1-4-9-15/h1-13H,14H2,(H,23,25) |
Clave InChI |
ILQITRCUZCIJQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CSC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CSC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



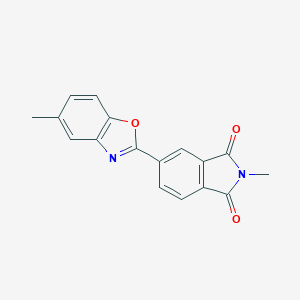
![S-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl] ethanethioate](/img/structure/B303120.png)
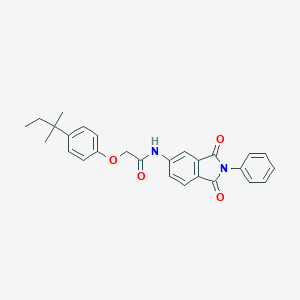
![5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B303124.png)
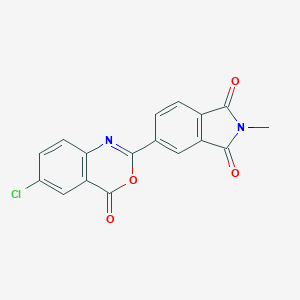
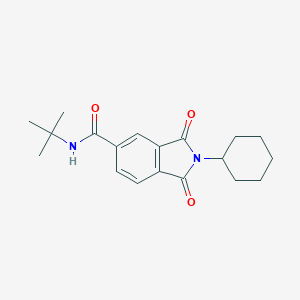
![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)

![4-[(3-Iodoanilino)carbonyl]phenyl propionate](/img/structure/B303134.png)
![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)


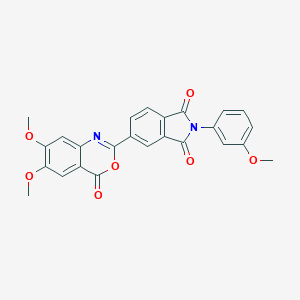
![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)